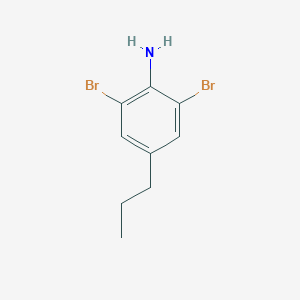

2,6-Dibromo-4-n-propylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br2N/c1-2-3-6-4-7(10)9(12)8(11)5-6/h4-5H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMCGFMOLUVBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C(=C1)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379018 | |

| Record name | 2,6-dibromo-4-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10546-64-2 | |

| Record name | 2,6-Dibromo-4-propylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10546-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dibromo-4-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dibromo-4-n-propylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-Dibromo-4-n-propylaniline, a halogenated aromatic amine. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes available information and provides context based on structurally related compounds. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, highlighting both what is known and where opportunities for further investigation lie.

Chemical and Physical Properties

This compound, with the CAS Number 10546-64-2 , is a disubstituted aniline.[1][2] The presence of two bromine atoms ortho to the amine group, along with an n-propyl group at the para position, significantly influences its chemical reactivity and physical characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10546-64-2 | [1][2] |

| Molecular Formula | C₉H₁₁Br₂N | [1][2] |

| Molecular Weight | 293.00 g/mol | [2] |

| Melting Point | 55-57 °C | [1] |

| Boiling Point | No data available | |

| Appearance | Not specified; likely a solid at room temperature | |

| Solubility | No quantitative data available. Expected to have low solubility in water and higher solubility in organic solvents. |

Note on Solubility: While specific solubility data for this compound is not available, halogenated anilines generally exhibit low solubility in water due to their hydrophobic nature. They are typically soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not readily found in the surveyed literature. However, general methods for the synthesis of related di-brominated anilines can provide a foundational approach. A common strategy involves the direct bromination of a substituted aniline.

Postulated Synthetic Pathway

A plausible synthetic route to this compound would involve the direct bromination of 4-n-propylaniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the n-propyl group, bromination would be expected to occur at the two ortho positions.

To control the reaction and avoid over-bromination, the reactivity of the aniline may need to be moderated. This is often achieved by acetylation of the amino group to form an amide, followed by bromination and subsequent hydrolysis of the amide to regenerate the amine.[3]

Caption: Postulated synthetic pathway for this compound.

Example Experimental Protocol (Adapted from related syntheses)

The following is a generalized protocol for the dibromination of an aniline, which could be adapted for the synthesis of this compound. This is a hypothetical procedure and requires optimization and safety assessment.

Materials:

-

4-n-propylaniline

-

Bromine or N-Bromosuccinimide (NBS)

-

Acetic acid or a suitable inert solvent

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 4-n-propylaniline in a suitable solvent (e.g., glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out in a well-ventilated fume hood.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent (or NBS portion-wise) to the stirred aniline solution. The molar ratio of bromine/NBS to aniline should be approximately 2:1 for dibromination.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.

-

Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons (2H) appearing as a singlet in the region of δ 7.0-7.5 ppm. - Protons of the n-propyl group: a triplet for the CH₂ adjacent to the ring, a sextet for the central CH₂, and a triplet for the terminal CH₃. - A broad singlet for the NH₂ protons. |

| ¹³C NMR | - Six distinct signals for the aromatic carbons, with the carbons attached to bromine showing characteristic shifts. - Three signals for the n-propyl group carbons. |

| IR Spectroscopy | - N-H stretching vibrations in the region of 3300-3500 cm⁻¹. - C-H stretching vibrations of the aromatic ring and the alkyl chain. - C=C stretching vibrations of the aromatic ring in the region of 1450-1600 cm⁻¹. - C-N stretching vibration around 1250-1350 cm⁻¹. - C-Br stretching vibration in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ratio of approximately 1:2:1). |

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity, signaling pathways, or toxicological profile of this compound. However, substituted anilines are a class of compounds with a wide range of biological activities.

Some substituted anilines have been investigated for their potential as:

-

Antitumor agents: Certain anilinoquinazoline derivatives have shown antiproliferative activity.[4]

-

Kinase inhibitors: Substituted aniline pyrimidine derivatives have been explored as inhibitors of kinases such as Mer and c-Met.[5][6]

-

PDK1 inhibitors: 3-anilino-quinolin-2(1H)-ones have been synthesized and evaluated as inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1).[7]

It is important to note that the toxicity of substituted anilines can vary significantly depending on the nature and position of the substituents.[8] A common toxicological concern with anilines is the induction of methemoglobinemia.[8]

Given the lack of specific data, any investigation into the biological effects of this compound would require dedicated in vitro and in vivo studies.

Caption: A general workflow for investigating the biological activity of a novel compound.

Conclusion

This compound is a chemical compound for which fundamental identifying information is available. However, a significant gap exists in the scientific literature regarding its detailed physicochemical properties, specific and reproducible synthetic protocols, comprehensive spectroscopic characterization, and biological activity. The information provided in this guide, based on the properties of structurally similar compounds, offers a starting point for researchers. Further experimental investigation is necessary to fully characterize this molecule and explore its potential applications in various fields of chemical and biological sciences.

References

- 1. chemwhat.com [chemwhat.com]

- 2. calpaclab.com [calpaclab.com]

- 3. quora.com [quora.com]

- 4. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel 2-substituted aniline pyrimidine derivatives as potential and orally bioavailable Mer inhibitors with antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Commercial Availability and Technical Profile of 2,6-Dibromo-4-n-propylaniline: A Guide for Researchers

For researchers, scientists, and professionals in drug development, 2,6-Dibromo-4-n-propylaniline stands as a valuable chemical intermediate. This technical guide provides a comprehensive overview of its commercial suppliers, physicochemical properties, and potential applications, with a focus on its relevance in medicinal chemistry.

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically with a purity of 98% or higher. The compound, identified by the CAS Number 10546-64-2, is available in quantities ranging from grams to kilograms, catering to both research and development needs. Below is a summary of prominent suppliers and their product specifications.

| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Aladdin Scientific | min 98% | 1 g | 10546-64-2 | C₉H₁₁Br₂N | 293.00 |

| ChemWhat | Not Specified | Not Specified | 10546-64-2 | C₉H₁₁Br₂N | 293.00 |

| Thermo Scientific Chemicals | 98% | 5 g | 10546-65-3 (isomer) | C₉H₁₁Br₂N | 293.00 |

| ChemScene | ≥98% | Not Specified | 10546-65-3 (isomer) | C₉H₁₁Br₂N | 293.00 |

| Oakwood Chemical | Not Specified | Not Specified | 10546-66-4 (analog) | C₁₀H₁₃Br₂N | Not Specified |

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 55-57°C.[1] Its molecular structure and properties make it a useful building block in organic synthesis.

| Property | Value |

| Molecular Formula | C₉H₁₁Br₂N |

| Molecular Weight | 293.00 g/mol |

| CAS Number | 10546-64-2 |

| Melting Point | 55-57 °C |

Synthesis and Experimental Protocols

Representative Synthesis of a Related Compound: 4-bromo-2,6-diisopropylaniline hydrobromide[2]

This process illustrates the bromination of a 2,6-dialkylaniline.

Materials:

-

2,6-diisopropylaniline hydrochloride

-

Bromine

-

1,2-dichloroethane

Procedure:

-

A suspension of 24.1 g of 2,6-diisopropylaniline hydrochloride in 250 ml of 1,2-dichloroethane is prepared.

-

19.1 g of bromine are added dropwise to the suspension at 0°C over a period of 1 hour.

-

The reaction mixture is stirred for an additional hour at 0°C.

-

The mixture is then filtered.

-

The filter residue is washed with 1,2-dichloroethane and subsequently dried at 40°C under vacuum.

-

This process yields 4-bromo-2,6-diisopropylaniline hydrobromide.

Applications in Drug Discovery and Medicinal Chemistry

Substituted anilines are a common motif in many drug candidates due to their versatile chemical reactivity and ability to interact with biological targets. However, they can also present challenges related to metabolic instability and potential toxicity. The specific substitution pattern of this compound offers several strategic advantages for medicinal chemists. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions, allowing for the exploration of chemical space around the aniline core. The n-propyl group at the 4-position can influence the compound's lipophilicity and potential interactions with hydrophobic pockets in target proteins.

While no specific biological activity or signaling pathway has been definitively associated with this compound in the reviewed literature, its structural features suggest potential as a scaffold for the development of kinase inhibitors or other targeted therapies. The general workflow for evaluating such a compound in a drug discovery context is outlined below.

Given the prevalence of substituted anilines in kinase inhibitors, a hypothetical signaling pathway illustrates how a derivative of this compound might function.

Conclusion

This compound is a commercially available and synthetically versatile building block with potential for application in drug discovery and medicinal chemistry. While specific biological data for this compound is limited in the public domain, its structural characteristics suggest it could serve as a valuable starting point for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Further research is warranted to fully explore the biological activities of derivatives of this compound.

References

Safety data sheet for 2,6-Dibromo-4-n-propylaniline

An In-Depth Technical Guide to the Safety Data for 2,6-Dibromo-4-n-propylaniline

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount. This technical guide provides a detailed overview of the safety data for this compound (CAS No. 10546-64-2), a compound often utilized in organic synthesis. This document synthesizes information from available Safety Data Sheets (SDS) and toxicological literature to present a comprehensive safety profile, including physical and chemical properties, hazard classifications, handling procedures, and emergency response protocols.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound and related aniline compounds to provide a comparative context for its toxicological profile.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 10546-64-2 |

| Molecular Formula | C₉H₁₁Br₂N |

| Molecular Weight | 293.00 g/mol |

| Appearance | White to pale brown solid |

| Melting Point | 55-57 °C |

Table 2: Health Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity - Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Note: Hazard classifications are based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) criteria as found in supplier Safety Data Sheets.

Experimental Protocols for Toxicological Assessment

Acute Oral Toxicity (LD50) - OECD Guideline 423

This method is designed to estimate the median lethal dose (LD50) of a substance when administered orally.

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Fasting: Animals are housed in standard conditions and fasted overnight prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. The dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Endpoint: The LD50 is determined based on the dose at which mortality is observed.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This test assesses the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Albino rabbits are the preferred species.

-

Test Site Preparation: A small area of the animal's back is clipped free of fur.

-

Application of Test Substance: A 0.5 g sample of the solid substance is applied to the skin and covered with a gauze patch.

-

Exposure Duration: The test substance is left in contact with the skin for 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This method evaluates the potential of a substance to cause eye irritation or damage.

-

Test Animals: Albino rabbits are typically used.

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after application. The severity of the lesions is scored.

Emergency Response Workflow

A critical aspect of chemical safety is a clear and logical procedure for handling accidental spills. The following diagram illustrates a typical workflow for responding to a spill of this compound in a laboratory setting.

Conclusion

This compound is a chemical that requires careful handling due to its potential health hazards, including acute toxicity, skin and eye irritation, and long-term effects on organs. While specific quantitative toxicological data for this compound is limited in publicly accessible literature, the provided hazard classifications, based on standardized testing of similar compounds, necessitate stringent adherence to safety protocols. Researchers and professionals must utilize appropriate personal protective equipment, work in well-ventilated areas, and be prepared to implement emergency procedures in the event of an accidental exposure or spill. This guide serves as a foundational resource for the safe handling and use of this compound in a research and development setting.

Spectroscopic Analysis of 2,6-Dibromo-4-n-propylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,6-Dibromo-4-n-propylaniline. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages data from structurally similar molecules and established spectroscopic principles to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: 2,6-Dibromo-4-propylaniline

-

Molecular Formula: C₉H₁₁Br₂N

-

Molecular Weight: 293.00 g/mol

-

CAS Number: 10546-64-2

-

Physical State: Expected to be a solid, likely a crystalline powder, given that similar compounds like 2,6-dibromo-4-methylaniline are solids. The appearance is often described as cream or pale pink/green for related compounds.

-

Melting Point: A reported melting point for a similar compound, 2,6-Dibromo-4-isopropylaniline, is in the range of 43.5-49.5°C.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of related compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.3 | s | 2H | Aromatic H (H-3, H-5) |

| ~4.5-5.0 | br s | 2H | -NH₂ |

| ~2.4-2.5 | t | 2H | -CH₂- (benzylic) |

| ~1.5-1.7 | m | 2H | -CH₂- |

| ~0.9-1.0 | t | 3H | -CH₃ |

Predictions are based on typical chemical shifts for substituted anilines and alkyl chains.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~144-146 | C-1 (C-NH₂) |

| ~108-110 | C-2, C-6 (C-Br) |

| ~138-140 | C-4 (C-propyl) |

| ~130-132 | C-3, C-5 (C-H) |

| ~37-39 | -CH₂- (benzylic) |

| ~23-25 | -CH₂- |

| ~13-15 | -CH₃ |

Predictions are based on typical chemical shifts for substituted anilines and alkyl chains.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Medium | N-H asymmetric stretch (primary amine) |

| 3300-3400 | Medium | N-H symmetric stretch (primary amine) |

| 2950-2970 | Medium-Strong | C-H stretch (aliphatic, -CH₃) |

| 2860-2880 | Medium-Strong | C-H stretch (aliphatic, -CH₂) |

| 1600-1630 | Strong | N-H scissoring (bending) |

| 1550-1580 | Strong | C=C aromatic ring stretch |

| 1450-1490 | Medium | C=C aromatic ring stretch |

| 1000-1100 | Strong | C-N stretch |

| 550-650 | Strong | C-Br stretch |

Predictions are based on characteristic infrared absorption frequencies for aromatic amines and halogenated compounds.[1][2][3]

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 291/293/295 | High | [M]⁺ (Molecular ion peak with isotopic pattern for two Br atoms) |

| 276/278/280 | Medium | [M - CH₃]⁺ |

| 262/264/266 | Medium | [M - C₂H₅]⁺ |

| 212/214 | Low | [M - Br]⁺ |

| 133 | Medium | [M - 2Br]⁺ |

The mass spectrum is expected to show a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4 peaks). Fragmentation will likely involve the loss of the propyl group.[4]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.

-

Spectral Width: 0-15 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans, depending on sample concentration.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Electron Ionization (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Instrument Parameters (EI-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 50-500.

-

Scan Rate: 1-2 scans/second.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) and observe its isotopic pattern to confirm the presence of two bromine atoms.

-

Analyze the fragmentation pattern to identify characteristic losses of fragments from the molecular ion.

-

Compare the obtained spectrum with spectral libraries if available.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Solubility Profile of 2,6-Dibromo-4-n-propylaniline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 2,6-Dibromo-4-n-propylaniline in organic solvents, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document synthesizes qualitative information from structurally similar compounds and presents a comprehensive experimental protocol for precise solubility determination.

Predicted Solubility of this compound

Based on the physicochemical properties of analogous halogenated anilines, such as 2,6-Dibromo-4-nitroaniline, a qualitative solubility profile for this compound can be predicted. The presence of two bromine atoms and a nonpolar n-propyl group on the aniline ring suggests a predominantly hydrophobic character. Therefore, the compound is expected to exhibit limited solubility in polar solvents and greater solubility in non-polar or moderately polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | High | The non-polar aromatic ring and the hydrophobic n-propyl and bromo substituents will interact favorably with non-polar solvents through London dispersion forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar C-Br and C-N bonds of the aniline derivative. The overall hydrophobicity of the molecule will still favor solubility in these less polar organic solvents.[1] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Low to Moderate | The amino group can participate in hydrogen bonding with protic solvents; however, the large hydrophobic surface area of the molecule is expected to limit high solubility.[1] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low | The significant hydrophobic character imparted by the dibromo and n-propyl substituents will likely result in very poor solubility in highly polar solvents like water.[1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and accurate solubility data for this compound, the following experimental protocol, based on the isothermal shake-flask method followed by High-Performance Liquid Chromatography with UV detection (HPLC-UV), is recommended. This method is a gold standard for determining the equilibrium solubility of a compound.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks and pipettes

-

Mobile phase solvents (HPLC grade)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Record the initial mass of the compound.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure the system reaches equilibrium. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification by HPLC-UV:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Develop a suitable HPLC-UV method for the quantification of the compound. This involves selecting an appropriate column, mobile phase, flow rate, and a UV detection wavelength where the compound has significant absorbance.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area as a function of concentration.

-

Inject the filtered sample solution (diluted if necessary to fall within the linear range of the calibration curve) into the HPLC system.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the selected solvent, expressed in units such as mg/mL or mol/L, accounting for any dilutions made.

-

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the experimental process.

References

Potential Applications of 2,6-Dibromo-4-n-propylaniline in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential research applications of 2,6-Dibromo-4-n-propylaniline, a halogenated aniline derivative. While specific research on this compound is limited, its structural features suggest a range of applications based on the well-documented activities of analogous compounds. This document provides an overview of its chemical properties, a detailed potential synthetic protocol, and explores its prospective uses in medicinal chemistry and materials science, supported by data from closely related molecules.

Core Compound Properties

This compound is a substituted aniline with bromine atoms ortho to the amino group and an n-propyl group at the para position. These structural motifs are common in various functional molecules, suggesting its utility as a chemical intermediate.

| Property | Value | Reference |

| CAS Number | 10546-64-2 | [1][2] |

| Molecular Formula | C₉H₁₁Br₂N | [1][2] |

| Molecular Weight | 293.00 g/mol | [1][2] |

| Melting Point | 55-57 °C | [1] |

| Appearance | Likely a solid at room temperature | Inferred |

| Purity | Commercially available up to ≥98% | [2] |

Synthesis of this compound

Experimental Protocol: Electrophilic Bromination of 4-n-propylaniline

Objective: To synthesize this compound via the direct bromination of 4-n-propylaniline.

Materials:

-

4-n-propylaniline

-

Bromine (Br₂)

-

Acetic acid (glacial)

-

Sodium bisulfite (NaHSO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber (containing sodium thiosulfate solution to neutralize bromine vapors), dissolve 4-n-propylaniline (1 equivalent) in glacial acetic acid.

-

Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench any unreacted bromine.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Caption: Synthetic workflow for this compound.

Potential Research Applications

The structural features of this compound suggest its utility as a versatile building block in several areas of chemical research, particularly in drug discovery and materials science.

Medicinal Chemistry

Halogenated anilines are important scaffolds in medicinal chemistry. The bromine atoms can increase lipophilicity, which may enhance membrane permeability, and can also participate in halogen bonding, a significant interaction in protein-ligand binding. The n-propyl group can contribute to hydrophobic interactions within a binding pocket.

Potential Therapeutic Areas:

-

Antimicrobial Agents: Brominated aromatic compounds have shown significant antimicrobial activity.[5] Derivatives of 2,6-dibromoaniline could be explored for their efficacy against various bacterial and fungal strains. The mechanism of action could involve membrane disruption or inhibition of essential enzymes.

-

Anticancer Agents: Many aniline derivatives exhibit antiproliferative properties. The this compound scaffold could be incorporated into larger molecules designed to inhibit specific kinases or other targets relevant to cancer progression. For instance, related brominated isoquinolinequinones have shown significant antiproliferative activity.[6]

-

Enzyme Inhibitors: The substituted aniline moiety can serve as a core for the design of enzyme inhibitors. For example, derivatives of 2,6-disubstituted benzylamines have been investigated as inhibitors of copper amine oxidases.[7]

Caption: Potential drug discovery pathway for this compound.

Materials Science

Substituted anilines are precursors to a variety of functional materials, including dyes and polymers.

-

Azo Dyes: The amino group of this compound can be diazotized and coupled with other aromatic compounds to form azo dyes. The bromine and n-propyl substituents would be expected to modulate the color and fastness properties of the resulting dyes. The synthesis of disperse dyes from 2,6-dibromo-4-nitroaniline is a well-established process.[3][8]

-

Polymer Science: Anilines are monomers for the synthesis of polyanilines, a class of conducting polymers. The substituents on the aniline ring influence the solubility, processability, and electronic properties of the resulting polymers. This compound could be explored as a monomer or co-monomer to create novel polymeric materials with tailored properties.

Comparative Data of Related Compounds

To provide context for the potential utility of this compound, the following table summarizes the properties and applications of structurally similar compounds.

| Compound | Structure | Key Properties/Applications | Reference |

| 2,6-Dibromo-4-nitroaniline | Br₂(NO₂)C₆H₂NH₂ | Intermediate for blue disperse dyes; used in synthesis of quinoline derivatives. | [3] |

| 2,6-Dibromo-4-isopropylaniline | Br₂ (i-Pr)C₆H₂NH₂ | Commercially available synthetic intermediate. | |

| 2,6-Dichloroaniline | Cl₂C₆H₃NH₂ | Intermediate in the synthesis of pharmaceuticals (e.g., diclofenac) and herbicides. | |

| 2,6-Dibromoaniline | Br₂C₆H₃NH₂ | Important intermediate in medicinal chemistry. | [4] |

Conclusion

This compound represents a chemical scaffold with considerable, albeit largely unexplored, potential in research. Based on the established chemistry and biological activities of its structural analogs, it is a promising candidate for further investigation as a building block in the development of novel pharmaceuticals, particularly antimicrobial and anticancer agents, as well as in the synthesis of functional materials such as dyes and polymers. The synthetic protocol outlined in this guide provides a practical starting point for researchers to access this compound and explore its diverse applications. Further studies are warranted to fully elucidate the specific properties and activities of this compound.

References

- 1. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]

- 2. Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412 [data.epo.org]

- 3. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]

- 4. CN1357533A - Prepn. of 2,6-dibromo aniline - Google Patents [patents.google.com]

- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]

Reactivity of Bromine Atoms in 2,6-Dibromo-4-n-propylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the bromine atoms in 2,6-Dibromo-4-n-propylaniline, a key intermediate in the synthesis of various high-value chemical entities. Understanding the differential reactivity of the two bromine atoms is crucial for the regioselective functionalization of this molecule, enabling the development of novel pharmaceuticals and functional materials. This document provides a comprehensive overview of the factors governing this reactivity, supported by experimental data from analogous systems and detailed reaction protocols.

Core Concepts: Factors Influencing Bromine Atom Reactivity

The reactivity of the two bromine atoms at the C2 and C6 positions of this compound is primarily influenced by a combination of electronic and steric effects, as well as the reaction conditions employed.

Electronic Effects: The aniline moiety is an activating group, donating electron density to the aromatic ring through resonance. This increases the electron density at the ortho and para positions. The n-propyl group at the C4 position is a weak electron-donating group through induction, further enriching the ring with electrons. This enhanced electron density generally makes the C-Br bonds more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.

Steric Hindrance: The two bromine atoms are situated ortho to the bulky amino group. This steric hindrance can play a significant role in modulating their reactivity. The approach of a catalyst's metal center to the C-Br bond can be impeded, potentially leading to differences in reaction rates between the two bromine atoms, especially with bulky ligands on the catalyst.

Intramolecular Interactions: The amino group can engage in intramolecular hydrogen bonding with the ortho-bromine atoms. This interaction can influence the conformation of the molecule and potentially affect the accessibility and electronic properties of the C-Br bonds, thereby modulating their reactivity.

Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. The reactivity of the bromine atoms in this compound is most relevant in the context of these transformations, particularly in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

While specific quantitative data for the selective functionalization of this compound is not extensively available in the public domain, valuable insights can be drawn from studies on structurally similar compounds. For instance, studies on the Suzuki reaction of 2,6-dibromo-4-nitroaniline demonstrate that selective mono-arylation can be achieved, followed by a second coupling to install a different aryl group. The electron-withdrawing nature of the nitro group in this analog significantly influences the reactivity, and it is expected that the electron-donating n-propyl group in the target molecule will also modulate the reactivity of the C-Br bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the case of this compound, this reaction can be employed to introduce one or two new aryl or vinyl substituents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a 2,6-Dibromoaniline Analog

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | None | K₂CO₃ | DMF/H₂O | 80 | 1 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5) | None | K₂CO₃ | DMF/H₂O | 80 | 1 | 92 |

| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (0.5) | None | K₂CO₃ | DMF/H₂O | 80 | 1.5 | 96 |

Data adapted from a study on 2,6-dibromo-4-nitroaniline. The reaction conditions and yields may vary for this compound.

Experimental Protocol: General Procedure for Mono-Arylation via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for this compound.

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of various amine functionalities onto the aromatic ring.

Experimental Protocol: General Procedure for Mono-Amination via Buchwald-Hartwig Reaction

This protocol is a general guideline and may require optimization for this compound.

-

Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk flask.

-

Reagent Addition: Add the desired amine (1.1 equiv) and an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

DOT Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Selective Functionalization: Controlling Reactivity

Achieving selective mono-functionalization of this compound is a key synthetic challenge. The two bromine atoms are chemically equivalent in the starting material. However, once the first bromine has reacted, the electronic and steric environment of the remaining bromine atom is altered, which can lead to differences in reactivity for a subsequent reaction.

Strategies to achieve selective mono-arylation or mono-amination often involve:

-

Stoichiometric Control: Using a slight excess of the coupling partner (e.g., 1.1 equivalents of boronic acid or amine) can favor the mono-substituted product.

-

Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the formation of the di-substituted product.

-

Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can have a profound impact on selectivity. Bulky ligands can favor mono-substitution by sterically hindering the second coupling event.

Conclusion

The reactivity of the bromine atoms in this compound is a subject of significant interest for synthetic chemists. While direct, quantitative data for this specific molecule is limited, a thorough understanding of the interplay between electronic effects, steric hindrance, and reaction conditions, informed by data from analogous systems, allows for the rational design of synthetic strategies. The provided experimental protocols and reaction pathway diagrams serve as a valuable resource for researchers aiming to selectively functionalize this versatile building block for applications in drug discovery and materials science. Further experimental and computational studies on this compound are warranted to fully elucidate the nuances of its reactivity and unlock its full synthetic potential.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2,6-Dibromo-4-n-propylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly valuable in pharmaceutical and materials science research for the construction of complex molecular architectures. This document provides a detailed protocol for the Suzuki coupling of 2,6-Dibromo-4-n-propylaniline, a sterically hindered and electron-rich substrate, to synthesize novel 2,6-diaryl-4-n-propylaniline derivatives. These products are of significant interest as building blocks for new chemical entities in drug discovery.

The presence of two ortho-bromine substituents on the aniline ring presents a synthetic challenge due to steric hindrance, which can impede the catalytic cycle of the Suzuki reaction. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields. The protocols described herein are based on established methodologies for the Suzuki coupling of sterically hindered and electron-rich aryl bromides.

Data Presentation

The following tables summarize representative conditions and yields for Suzuki coupling reactions of substrates analogous to this compound. This data provides a comparative overview to guide reaction optimization.

Table 1: Reaction Conditions for Suzuki Coupling of Sterically Hindered Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Bromoaniline | Phenylboronic acid pinacol ester | CataCXium A Pd G3 (5) | - | Cs₂CO₃ (3) | 2-MeTHF | 70 | 16 | 95 | [1][2] |

| 2 | 2,6-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | ~70-80 (mono-arylated) | [3] |

| 3 | 2,6-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 | 24 | >90 (di-arylated) | [3] |

| 4 | 2,6-Dibromo-4-nitroaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | - | K₂CO₃ (2) | DMF/H₂O | 80 | 1 | 96 | [4] |

| 5 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | 2 | High | [5] |

Experimental Protocols

The following protocols provide a detailed methodology for the Suzuki coupling of this compound. Protocol 1 is the recommended starting point based on literature for sterically hindered anilines, while Protocol 2 offers a simpler, ligand-free alternative that has proven effective for a structurally similar substrate.

Protocol 1: Suzuki Coupling using a Buchwald Ligand

This protocol is recommended for achieving high yields with the sterically hindered this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (2.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Toluene

-

Degassed water

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Solvent Addition: Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of this compound).

-

Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate) (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Ligand-Free Suzuki Coupling

This protocol is a simpler alternative that may require optimization for this compound but has been successful for the analogous 2,6-dibromo-4-nitroaniline.[4]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (2.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.5-2 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF)

-

Degassed water

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, and potassium carbonate.

-

Solvent Addition: Add DMF and degassed water to the flask in a 10:1 ratio (e.g., 10 mL DMF, 1 mL water per 1 mmol of this compound).

-

Reaction Execution: Stir the reaction mixture vigorously and heat to 80-100 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the Suzuki-Miyaura coupling catalytic cycle and a general experimental workflow.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dibromo-4-n-propylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is widely utilized in the pharmaceutical and materials science industries due to its broad substrate scope and tolerance of various functional groups, offering a significant advantage over classical methods. The synthesis of substituted anilines, particularly those with complex substitution patterns, is a common application of this methodology.

This document provides detailed application notes and protocols for the selective mono-amination of 2,6-Dibromo-4-n-propylaniline. This substrate presents a sterically challenging environment due to the two ortho-bromo substituents, necessitating carefully optimized reaction conditions to achieve high efficiency and selectivity. The protocols described herein are based on established principles for the Buchwald-Hartwig amination of sterically hindered dihaloaryl compounds and serve as a robust starting point for further optimization.

Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. Given the steric hindrance around the reaction centers, bulky and electron-rich phosphine ligands are generally required to facilitate the catalytic cycle.[1]

Table 1: Key Reaction Components for the Amination of this compound

| Component | Examples | Key Considerations |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective precatalysts that generate the active Pd(0) species in situ. |

| Ligand | XPhos, SPhos, BrettPhos, RuPhos | Bulky, electron-rich biaryl monophosphine ligands are crucial for promoting both the oxidative addition and the reductive elimination steps, which can be slow for sterically hindered substrates.[1] The choice of ligand can significantly influence reaction rates and yields. |

| Base | NaOtBu, KOtBu, LHMDS, K₃PO₄ | Strong, non-nucleophilic bases are typically necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide is a widely used and effective base.[2] |

| Solvent | Toluene, Dioxane, THF | Anhydrous and deoxygenated solvents are essential to prevent the deactivation of the palladium catalyst. Toluene and dioxane are common choices for their ability to dissolve the reactants and their relatively high boiling points. |

| Temperature | 80-110 °C | The reaction generally requires heating to overcome the activation energy barrier, particularly for challenging substrates. |

Experimental Protocols

The following protocols provide detailed methodologies for the mono-amination of this compound with primary and secondary amines. These are general procedures and may require optimization for specific amine coupling partners and reaction scales.

Protocol 1: General Procedure for Mono-amination with a Primary Amine

This protocol is designed as a starting point for the coupling of this compound with a generic primary amine.

Materials:

-

This compound

-

Primary Amine (1.1 - 1.5 equivalents)

-

Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

-

Anhydrous, degassed Toluene

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Reagent Addition: Seal the Schlenk tube with a septum. Outside the glovebox, add the anhydrous, degassed toluene via syringe, followed by the primary amine (1.1-1.5 equiv).

-

Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired mono-aminated product.

Protocol 2: General Procedure for Mono-amination with a Secondary Amine

This protocol is adapted for the coupling of this compound with a generic secondary amine.

Materials:

-

This compound

-

Secondary Amine (1.2 - 2.0 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

-

BrettPhos (3.5 mol%)

-

Lithium bis(trimethylsilyl)amide (LHMDS, 1.5 equivalents)

-

Anhydrous, degassed 1,4-Dioxane

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.015 equiv), BrettPhos (0.035 equiv), and LHMDS (1.5 equiv) to an oven-dried Schlenk tube with a magnetic stir bar.

-

Reagent Addition: Add this compound (1.0 equiv) and the secondary amine (1.2-2.0 equiv) to the Schlenk tube. Seal the tube with a septum.

-

Solvent Addition: Outside the glovebox, add anhydrous, degassed 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up: After cooling to room temperature, carefully quench the reaction with water.

-

Extraction: Extract the mixture with ethyl acetate (3 x 25 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography to obtain the pure mono-aminated product.

Data Presentation

The following table summarizes representative reaction conditions for the mono-amination of sterically hindered dihaloarenes, which can be used as a guide for the amination of this compound.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Dihaloarenes

| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2,6-Dibromopyridine | Primary Alkylamine | Pd(OAc)₂ (1-2) | BINAP (2-4) | NaOtBu (1.4) | Toluene | 80-110 | 12-24 | High |

| 2,6-Dichloropyridine | Morpholine | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2.0) | Dioxane | 100 | 18 | 85-95 |

| 1,3-Dibromobenzene | Aniline | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.1) | Toluene | 100 | 24 | ~90 |

Note: Yields are approximate and will vary depending on the specific substrates and precise reaction conditions.

Visualizations

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Heck Reaction of 2,6-Dibromo-4-n-propylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2][3][4][5] This powerful carbon-carbon bond-forming reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, has found extensive application in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.[1] 2,6-Dibromo-4-n-propylaniline is a valuable building block in medicinal chemistry and materials science. The selective functionalization of its bromine atoms via the Heck reaction opens avenues to a diverse array of novel compounds. This document provides detailed application notes and protocols for performing the Heck reaction on this specific substrate.

Reaction Principle

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.[1][4]

-

Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion into the Pd-C bond.[1][4]

-

β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the C=C double bond of the product and a palladium-hydride species.[1][4]

-

Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HBr and regenerates the active Pd(0) catalyst, completing the cycle.[1]

Key Reaction Parameters and Optimization

The success of the Heck reaction with this compound is contingent on the careful selection and optimization of several parameters. Due to the presence of two bromine atoms, the reaction can potentially yield mono- or di-substituted products. Controlling the stoichiometry of the alkene is a primary method to influence the product distribution.

Table 1: Summary of Typical Heck Reaction Conditions

| Parameter | Recommended Reagents/Conditions | Notes |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd/C, Tetrakis(triphenylphosphine)palladium(0) | Pd(OAc)₂ is a common and effective pre-catalyst.[1][4] Catalyst loading is typically low (0.1-5 mol%). |

| Ligand | Triphenylphosphine (PPh₃), Tri-o-tolylphosphine, BINAP, PHOX | Phosphine ligands are often used to stabilize the palladium catalyst.[1] For some systems, a ligandless reaction may be possible, particularly with a heterogeneous catalyst like Pd/C.[6] |

| Base | Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc) | An inorganic base like K₂CO₃ or an organic amine base like Et₃N is required to neutralize the generated acid.[1] |

| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene, Dimethylacetamide (DMA) | Polar aprotic solvents are generally preferred.[3] The reaction can also be performed in greener solvents like water under certain conditions.[2] |

| Alkene | Acrylates, Styrenes, Acrylonitrile | Electron-deficient alkenes are often ideal substrates for the Heck reaction.[1] |

| Temperature | 80 - 140 °C | Higher temperatures are often required for less reactive aryl bromides.[3] |

| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by techniques like TLC or GC. |

Experimental Protocols

The following are generalized protocols for the mono- and di-Heck coupling of this compound. Optimization may be required based on the specific alkene used.

Protocol 1: Mono-Heck Coupling with an Acrylic Ester

This protocol aims for the selective mono-arylation of an acrylic ester with this compound.

Materials:

-

This compound

-

Ethyl acrylate (or other acrylic ester)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).

-

Seal the flask with a septum and purge with an inert gas for 15 minutes.

-

Under the inert atmosphere, add anhydrous DMF, followed by ethyl acrylate (1.1 eq) and K₂CO₃ (2.0 eq).

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Double-Heck Coupling with Styrene

This protocol is designed for the di-substitution of this compound with styrene.

Materials:

-

This compound

-

Styrene

-

Palladium on carbon (10% Pd/C, wet)

-

Sodium acetate (NaOAc)

-

Anhydrous Dimethylacetamide (DMA)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and 10% Pd/C (0.05 eq).

-

Purge the flask with an inert gas.

-

Add anhydrous DMA, followed by styrene (2.5 eq) and NaOAc (3.0 eq).

-

Heat the reaction mixture to 130-140 °C under an inert atmosphere with stirring.

-

Monitor the reaction for the disappearance of the starting material and mono-substituted intermediate.

-

After the reaction is complete, cool the mixture and filter through a pad of Celite to remove the Pd/C catalyst.[4]

-

Rinse the Celite pad with ethyl acetate.

-

Combine the filtrates and wash with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over magnesium sulfate, and concentrate in vacuo.

-

Purify the product by recrystallization or column chromatography.

Visualizing the Heck Reaction

Catalytic Cycle of the Heck Reaction

Caption: The catalytic cycle of the palladium-catalyzed Heck reaction.

Experimental Workflow for Heck Coupling

Caption: A generalized experimental workflow for the Heck reaction.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No Reaction | Inactive catalyst, low temperature, incorrect base or solvent. | Activate pre-catalyst, increase temperature, screen different bases and solvents. |

| Low Yield | Insufficient reaction time, catalyst decomposition, side reactions. | Increase reaction time, use a more stable ligand, ensure inert atmosphere. |

| Mixture of Mono- and Di-substituted Products | Incorrect stoichiometry of alkene. | Carefully control the equivalents of the alkene; for mono-substitution use ~1 eq., for di-substitution use >2 eq. |

| Formation of Homocoupled Byproducts | Catalyst system promotes homocoupling. | Add a phosphine ligand or change the catalyst system. |

By following these guidelines and protocols, researchers can effectively utilize the Heck reaction for the derivatization of this compound, enabling the synthesis of a wide range of novel and potentially valuable compounds.

References

Application Notes & Protocols: Synthesis of Liquid Crystal Precursors from 2,6-Dibromo-4-n-propylaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,6-Dibromo-4-n-propylaniline is a versatile starting material for the synthesis of novel liquid crystal precursors. Its structure offers multiple reaction sites for elaboration into complex mesogenic molecules. The two bromine atoms on the aromatic ring are ideal for modification via cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build the rigid core of the molecule.[1][2] The amino group provides a convenient handle for forming common liquid crystal linkages like imines (Schiff bases) or azo groups.[3][4] The n-propyl chain contributes to the molecule's overall shape and can influence the final mesomorphic properties.

This document outlines two primary synthetic pathways for converting this compound into advanced liquid crystal precursors:

-

Pathway A: A two-step synthesis involving a selective mono-Suzuki coupling followed by a Schiff base condensation.

-

Pathway B: A two-step synthesis via diazotization and subsequent azo coupling to form an azo-bridged compound.

Pathway A: Synthesis via Suzuki Coupling and Schiff Base Formation

This pathway builds a multi-ring system by first forming a new carbon-carbon bond and then introducing an imine linkage. The Suzuki-Miyaura coupling is a powerful method for creating biaryl compounds, which are common cores in liquid crystals.[5] The subsequent condensation to form a Schiff base is a robust reaction that extends the molecular structure's rigidity and length, which is crucial for inducing liquid crystalline phases.[6]

Logical Workflow for Pathway A

Caption: Workflow for Suzuki Coupling followed by Schiff Base Formation.

Experimental Protocols: Pathway A

Step 1: Synthesis of 2-Bromo-6-(4-methoxyphenyl)-4-propylaniline (Mono-Suzuki Coupling)

-

Materials:

-

This compound (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.05 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (2.5 equiv)

-

1,4-Dioxane, anhydrous

-

Deionized water, degassed

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Protocol:

-

To a Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v).

-

Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours.[1]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and dilute with deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield the mono-arylated product.

-

Step 2: Synthesis of (E)-N-(4-(hexyloxy)benzylidene)-2-bromo-6-(4-methoxyphenyl)-4-propylaniline (Schiff Base Condensation)

-

Materials:

-

2-Bromo-6-(4-methoxyphenyl)-4-propylaniline (1.0 equiv)

-

4-(Hexyloxy)benzaldehyde (1.0 equiv)

-

Absolute ethanol

-

Glacial acetic acid (catalytic amount, ~2-3 drops)

-

-

Protocol:

-

Dissolve 2-Bromo-6-(4-methoxyphenyl)-4-propylaniline in a minimal amount of absolute ethanol in a round-bottom flask.

-

Add 4-(hexyloxy)benzaldehyde to the solution.

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.[7]

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction via TLC until the starting materials are consumed.

-

Once complete, cool the reaction mixture in an ice bath to precipitate the product.[7]

-

Collect the solid product by vacuum filtration and wash with a small volume of cold ethanol.

-

The product can be further purified by recrystallization from ethanol or a similar solvent to yield the final Schiff base liquid crystal precursor.

-

Pathway B: Synthesis via Diazotization and Azo Coupling

This pathway introduces an azo (-N=N-) linkage, a common chromophore in dyes that is also effective in forming the rigid core of liquid crystals.[4][8] The synthesis involves the low-temperature diazotization of the primary amine followed by coupling with an electron-rich aromatic partner.